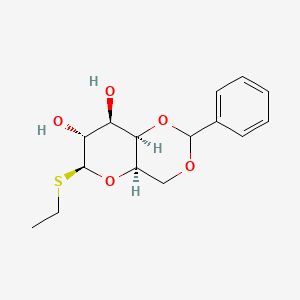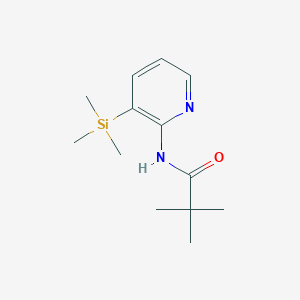
2,2-ジメチル-N-(3-トリメチルシリルピリジン-2-イル)-プロピオンアミド
説明
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is a synthetic organic compound characterized by its unique structural features, including a trimethylsilanyl group attached to a pyridine ring
科学的研究の応用
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
The primary target of this compound is histone deacetylase (HDAC) enzymes . HDACs are involved in the deacetylation of ε-amino groups of lysine residues on histone tails, a process associated with gene silencing .
Mode of Action
The compound interacts with HDAC enzymes, inhibiting their activity . This inhibition disrupts the balance between histone acetyl transferases (HATs) and HDACs, leading to an increase in histone acetylation .
Biochemical Pathways
The increase in histone acetylation affects many cellular functions, including proliferation, cell-cycle regulation, and apoptosis . Abnormal alterations in the histone acetylation process are associated with cancer development .
Result of Action
The inhibition of HDACs by this compound can lead to an abnormal cell growth that shifts the controlled mechanisms of cell proliferation and differentiation . This has been shown to have antiproliferative activity against various cancer cell lines .
生化学分析
Biochemical Properties
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been observed to interact with histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . The interaction between 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide and HDACs is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in altered gene expression patterns, which may have therapeutic implications, particularly in the treatment of cancer .
Cellular Effects
The effects of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide on various types of cells and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The influence of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, has also been documented, highlighting its potential to modulate key cellular processes . Additionally, this compound can affect gene expression by altering the acetylation status of histones, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide exerts its effects primarily through the inhibition of HDACs . The trimethylsilanyl group of the compound facilitates its binding to the zinc ion present in the active site of HDACs, thereby blocking the enzyme’s catalytic activity . This inhibition prevents the deacetylation of histone proteins, resulting in an open chromatin structure that promotes gene transcription . Furthermore, the compound’s interaction with other biomolecules, such as transcription factors and co-repressors, can further modulate its effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of HDAC activity and prolonged changes in gene expression patterns . The potential for adaptive cellular responses, such as the upregulation of compensatory pathways, should be considered in long-term experiments .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide in animal models have been found to vary with different dosages. At low to moderate doses, the compound effectively inhibits HDAC activity and induces antitumor effects without significant toxicity . At high doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported, indicating a narrow therapeutic window . Threshold effects, where a minimal effective dose is required to achieve therapeutic benefits, have also been observed in these studies .
Metabolic Pathways
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is involved in several metabolic pathways, primarily through its interaction with HDACs . The compound is metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted through the urine . The presence of the trimethylsilanyl group can influence the compound’s metabolic stability and its interaction with metabolic enzymes . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing potential alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in the nucleus, where it exerts its effects on HDACs and gene expression . The distribution of the compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is primarily in the nucleus, where it interacts with HDACs and other nuclear proteins . The compound’s localization is facilitated by targeting signals and post-translational modifications that direct it to specific nuclear compartments . This subcellular distribution is crucial for its activity, as it allows the compound to effectively modulate gene expression and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethylpropionamide and 3-trimethylsilanyl-pyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of automated systems and continuous flow processes can further enhance the scalability of the production.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trimethylsilanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.
類似化合物との比較
Similar Compounds
2,2-Dimethylpropionamide: Shares the core structure but lacks the trimethylsilanyl and pyridine groups.
3-Trimethylsilanyl-pyridine: Contains the pyridine and trimethylsilanyl groups but lacks the propionamide moiety.
Uniqueness
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is unique due to the combination of its structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
2,2-dimethyl-N-(3-trimethylsilylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-11-10(17(4,5)6)8-7-9-14-11/h7-9H,1-6H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJZDHOKCDEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579452 | |
| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-63-4 | |
| Record name | Propanamide, 2,2-dimethyl-N-[3-(trimethylsilyl)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86847-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)
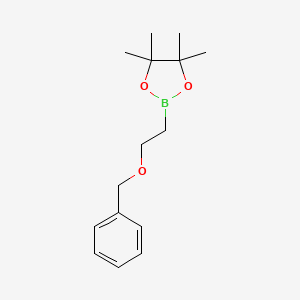
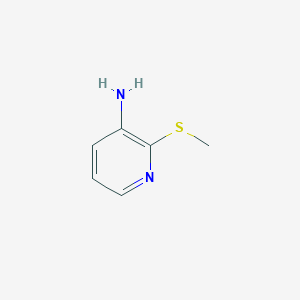
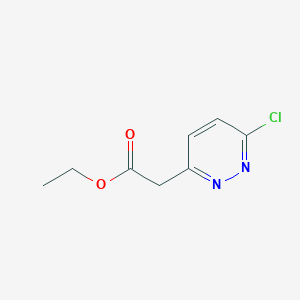
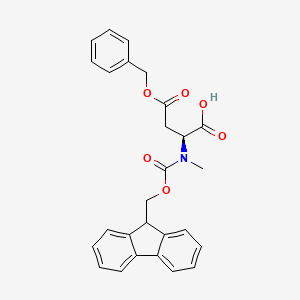

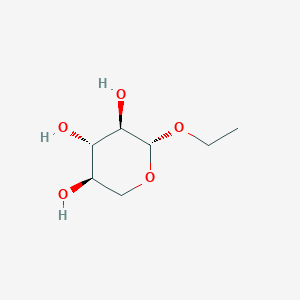

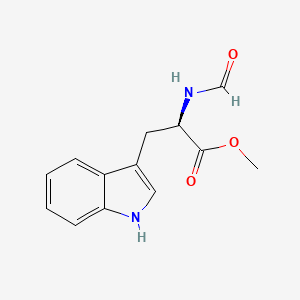
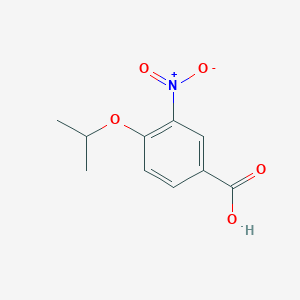
![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)

![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)
